N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-29-16-5-2-14(3-6-16)11-23-20(26)21(27)24-12-19-25(8-9-30-19)22(28)15-4-7-17-18(10-15)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGFHNVMAQKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxazolidine intermediates. One common method involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol through methylenation using disubstituted halomethanes.
Formation of Oxazolidine Ring: The oxazolidine ring can be formed via a cyclization reaction involving an amino alcohol and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and oxazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span across multiple disciplines:
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria, indicating potential use as antibiotics .
- Enzyme Inhibition : The oxazolidine ring is known to interact with bacterial ribosomes, making this compound a candidate for further exploration as an inhibitor of protein synthesis in bacteria .
Biological Studies
In biological research, the compound can be utilized to:
- Investigate Biological Pathways : Its interaction with specific enzymes or receptors can help elucidate biochemical pathways and mechanisms of action.
- Drug Development : The compound serves as a lead structure for developing new drugs targeting specific diseases or conditions, particularly those involving bacterial infections.
Chemical Synthesis
In synthetic chemistry, this compound acts as a versatile building block for:
- Synthesis of Complex Molecules : Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, facilitating the creation of more complex structures .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the oxazolidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the oxazolidine and methoxyphenyl groups.
Oxazolidinones: Compounds containing the oxazolidine ring, commonly used as antibiotics.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group, often used in pharmaceuticals and agrochemicals.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety which is known for its diverse biological activities.
- An oxazolidine ring that contributes to its pharmacological properties.
- An ethanediamide backbone which may enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzodioxole exhibit significant antimicrobial properties. The presence of the benzodioxole structure in the compound is hypothesized to contribute to its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus (MRSA) | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
| Candida albicans | 15 |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, particularly against resistant strains such as MRSA .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed important insights into the safety and efficacy of the compound.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| L929 (Fibroblast) | 50 | 85 |
| HepG2 (Liver) | 40 | 70 |
| A549 (Lung) | 35 | 90 |
The results indicate that while the compound exhibits cytotoxic effects, it also shows potential for stimulating cell viability at certain concentrations, suggesting a dual action mechanism .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxazolidine component may play a critical role in inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics. Additionally, the benzodioxole moiety may interact with cellular membranes or specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives with similar structures exhibited enhanced activity against resistant bacterial strains when combined with traditional antibiotics, indicating potential for synergistic effects .
- Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, compounds with oxazolidine structures demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential in oncology .
- Pharmacological Profiling : Research has indicated that modifications in the chemical structure can significantly alter the biological activity of benzodioxole derivatives. For instance, substituents on the aromatic rings can enhance lipophilicity and cellular uptake, potentially increasing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
